1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
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Overview
Description
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2,3,4-trimethylbenzenesulfonyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,6-Dimethylphenyl Group: The piperazine ring is then reacted with 2,6-dimethylphenyl halide in the presence of a base such as sodium hydride or potassium carbonate to introduce the 2,6-dimethylphenyl group.
Introduction of 2,3,4-Trimethylbenzenesulfonyl Group: Finally, the compound is sulfonylated using 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)piperazine: Lacks the sulfonyl group, resulting in different chemical and biological properties.
4-(2,3,4-Trimethylbenzenesulfonyl)piperazine: Lacks the 2,6-dimethylphenyl group, affecting its overall activity and applications.
Uniqueness
1-(2,6-Dimethylphenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine is unique due to the presence of both the 2,6-dimethylphenyl and 2,3,4-trimethylbenzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-15-9-10-20(19(5)18(15)4)26(24,25)23-13-11-22(12-14-23)21-16(2)7-6-8-17(21)3/h6-10H,11-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEPRTTXXCDFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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